Product packaging for Angolensin(Cat. No.:CAS No. 642-39-7)

Angolensin

Cat. No.: B190582
CAS No.: 642-39-7
M. Wt: 272.29 g/mol
InChI Key: CCOJFDRSZSSKOG-UHFFFAOYSA-N
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Description

Angolensin is a methyl deoxybenzoin compound primarily isolated from the heartwood of the medicinal plant Pterocarpus indicus Willd. . With the molecular formula C 16 H 16 O 4 and a molecular weight of 272.3 g/mol , it is a subject of growing interest in pharmacological research. Recent studies highlight its significant potential in two key therapeutic areas: the modulation of inflammation and the inhibition of abnormal cell proliferation. In the field of neuroinflammation, this compound has demonstrated potent anti-neuroinflammatory effects in vitro. Research shows it induces a concentration-dependent reduction in the release of key proinflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6, in LPS-induced BV-2 microglial cells, with efficacy comparable to the control minocycline at 20 µM . These promising in vitro findings are supported by in vivo models, where this compound significantly ameliorates LPS-induced sickness behaviors in mice, restoring normal locomotive and exploratory activities while attenuating plasma levels of IL-6 and TNF-α . Importantly, these therapeutic effects were observed without adverse effects on locomotion or motor coordination, indicating a favorable central nervous system (CNS) safety profile . Concurrently, bioassay-guided isolation has identified this compound as a key active metabolite responsible for the antiproliferative effects of P. indicus extract in models of benign prostatic hyperplasia (BPH) . In TGF-β-induced human prostate stromal (WPMY-1) cells, this compound potently inhibits cell hyperproliferation. Its mechanism of action involves the downregulation of proliferating cell nuclear antigen (PCNA) expression and the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cell growth and survival . This makes this compound a promising candidate for further research into managing proliferation-associated disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this high-purity compound to investigate its multifaceted biological activities and underlying mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B190582 Angolensin CAS No. 642-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOJFDRSZSSKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393892
Record name Angolensin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-39-7
Record name 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angolensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Angolensin and Its Analogues

Early Synthetic Approaches to the Angolensin Core Structure

Early methods for constructing the this compound core structure, a substituted deoxybenzoin (B349326), often relied on established name reactions for forming the key carbon-carbon and carbon-oxygen bonds. A foundational approach involves the Hoesch reaction, a classic method for synthesizing hydroxyaryl ketones.

This synthesis typically begins with the preparation of a key intermediate, 2,4-dihydroxyphenyl benzyl (B1604629) ketone. In a typical procedure, resorcinol (B1680541) is reacted with benzyl cyanide in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride, and gaseous hydrogen chloride in an ethereal solvent. prepchem.comgoogle.com The reaction proceeds through an imine intermediate, which upon hydrolysis, yields the desired 2,4-dihydroxyphenyl benzyl ketone. prepchem.com

The traditional method, while effective, has some limitations, including the use of hazardous reagents like dry hydrogen chloride gas and solvents with low boiling points like ether, which can be problematic for large-scale synthesis. google.com Subsequent modifications to this method have aimed to improve safety and yield by using alternative solvents like 1,2-dichloroethane (B1671644) and catalysts such as glycol dimethyl ether, which has been reported to increase the yield to over 80%. google.com Another approach involves the Friedel-Crafts acylation of resorcinol with 4-methoxyphenylacetic acid in liquid hydrogen fluoride, which has been shown to produce 2,4-dihydroxyphenyl-4-methoxybenzyl ketone in high yield and purity. google.com

These early methods established the fundamental framework for accessing the deoxybenzoin core of this compound, paving the way for more advanced and regioselective synthetic strategies.

Regioselective Alkylation Strategies for this compound Synthesis

A significant challenge in the synthesis of this compound is the regioselective methylation of the hydroxyl groups on the precursor molecule. The structure of O-demethylthis compound (1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one) presents three phenolic hydroxyl groups, and selective methylation is crucial for obtaining this compound.

Research has demonstrated that the regioselectivity of methylation can be controlled by carefully adjusting the reaction conditions, particularly the stoichiometry of the base and the alkylating agent. rsc.org The differential acidity of the phenolic protons allows for selective deprotonation and subsequent alkylation.

A key strategy involves the use of a specific base and solvent system to favor the formation of a particular phenoxide ion. For instance, the triphenolate anion of O-demethylthis compound can be generated, and its reaction with one equivalent of methyl iodide in dimethylformamide (DMF) leads to the preferential 4-O-methylation on ring B, yielding this compound in good yield. rsc.org This regioselectivity is attributed to the higher nucleophilicity of the 4-hydroxyl group's corresponding phenoxide.

The table below summarizes the outcomes of varying the stoichiometry of reagents in the methylation of O-demethylthis compound. rsc.org

SubstrateBase (Equivalents)Electrophile (Equivalents)Product(s)
O-Demethylthis compound1Methyl Iodide (1)This compound
O-Demethylthis compound2Methyl Iodide (2)2-O-methyl-angolensin
O-Demethylthis compound3Methyl Iodide (3)2,4-bis(O-methyl)-angolensin

This ability to control the regioselectivity by manipulating the reaction conditions is a significant advancement in the synthesis of this compound and its isomers. rsc.org

Precursor-Based Synthesis: O-Demethylthis compound as a Synthon

The synthesis of this compound from O-demethylthis compound primarily involves a regioselective methylation step, as detailed in the previous section. The key transformation is the selective methylation of the 4-hydroxyl group on the B-ring.

The reaction conditions for this transformation are crucial for achieving a high yield of the desired product. A typical procedure involves the following steps:

Deprotonation: O-demethylthis compound is treated with a suitable base to generate the phenoxide anions. The choice and amount of base are critical for controlling which hydroxyl groups are deprotonated.

Alkylation: The resulting phenoxide mixture is then reacted with a methylating agent, such as methyl iodide.

Work-up and Purification: The reaction mixture is then worked up to isolate and purify the desired product, this compound.

Contemporary Synthetic Innovations in this compound Analog Preparation

While specific literature on contemporary synthetic innovations exclusively for this compound analogs is specialized, broader trends in synthetic organic chemistry provide a framework for how such analogs can be prepared. Modern synthetic methodologies focus on efficiency, selectivity, and the generation of molecular diversity.

Catalytic Methods: Modern synthetic chemistry heavily relies on catalysis to achieve transformations that are otherwise difficult or require harsh conditions. For the synthesis of this compound analogs, this could involve:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of substituents onto the aromatic rings of the this compound scaffold. This would allow for the synthesis of a diverse library of analogs with modified electronic and steric properties.

C-H activation: Direct functionalization of C-H bonds is a rapidly developing area that could be applied to the this compound core structure to introduce new functional groups without the need for pre-functionalized starting materials.

Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches aim to generate large libraries of related compounds for biological screening. For this compound analogs, this could involve:

Solid-phase synthesis: Attaching the this compound core or a precursor to a solid support would allow for the rapid and efficient synthesis of a large number of analogs through sequential reaction steps with easy purification.

Parallel synthesis: Performing multiple reactions in parallel, for example in a multi-well plate format, would enable the simultaneous synthesis of a wide range of this compound derivatives.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. The synthesis of this compound analogs could be adapted to a flow process, allowing for a more efficient and reproducible production of these compounds.

These contemporary synthetic strategies, while not all yet reported specifically for this compound, represent the current state-of-the-art in organic synthesis and provide a roadmap for the future preparation of novel and diverse this compound analogs for further scientific investigation.

Molecular and Cellular Mechanisms of Action: in Vitro Investigations

Anti-inflammatory and Anti-neuroinflammatory Pathways

In vitro studies have demonstrated that angolensin possesses anti-neuroinflammatory properties. Research has focused on its ability to modulate key signaling molecules and pathways involved in the inflammatory cascade, particularly within the central nervous system.

Modulation of Nitric Oxide Production in Inflammatory Responses

This compound has been shown to modulate the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. In an in vitro assessment, this compound exhibited a concentration-dependent reduction in the release of nitric oxide from BV-2 microglial cells that were stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov At a concentration of 20 µM, the inhibitory effect of this compound on NO production was comparable to that of minocycline (B592863), a known anti-inflammatory compound used as a positive control in the study. nih.gov This suggests that this compound can interfere with the inflammatory cascade by suppressing the production of this important mediator.

Regulation of Proinflammatory Cytokine Expression (TNF-α, IL-6)

The anti-inflammatory action of this compound extends to its ability to regulate the expression of key proinflammatory cytokines. In vitro experiments using LPS-stimulated BV-2 microglial cells showed that this compound treatment led to a concentration-dependent decrease in the release of both Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The reduction in these cytokines, which are central to initiating and amplifying inflammatory responses, was significant. At a 20 µM concentration, this compound's efficacy in reducing these cytokines was similar to that of the positive control, minocycline. nih.gov

Cellular Models for Neuroinflammation Research (e.g., BV-2 Microglial Cells)

The BV-2 microglial cell line is a widely used and validated model for studying neuroinflammation in vitro. nih.gov Microglia are the resident immune cells of the central nervous system and become activated in response to pathogens or injury, releasing inflammatory mediators like NO, TNF-α, and IL-6. nih.gov The ability of this compound to reduce the production of these inflammatory molecules in LPS-stimulated BV-2 cells highlights its potential anti-neuroinflammatory activity and demonstrates the utility of this cell line in elucidating such mechanisms. nih.gov

Antiproliferative and Anti-oncogenic Mechanisms

This compound demonstrates antiproliferative and anti-oncogenic effects through specific interactions with hormone receptors and direct inhibition of cell growth in relevant cell lines.

Estrogen Receptor Interaction and Selectivity (ERα/β Heterodimer Binding)

This compound functions as a phytoestrogen with a distinct mechanism of action centered on its selective binding to estrogen receptors (ER). In vitro fluorescence polarization competition binding assays have determined its binding affinities for ERα and ERβ, with IC₅₀ values of 2.2 µM and 4.7 µM, respectively.

A key feature of this compound's mechanism is its selectivity for inducing the formation of ERα/β heterodimers over ERα/α or ERβ/β homodimers. Bioluminescence Resonance Energy Transfer (BRET) assays revealed that this compound, particularly at concentrations of 1 µM and 10 µM, efficiently promotes the formation of ERα/β heterodimers. nih.gov This selective activation of the heterodimer is believed to be responsible for its unique biological effects, distinguishing it from other phytoestrogens. nih.gov

Table 1: Binding Affinity of this compound for Estrogen Receptors

Inhibition of Cell Growth and Proliferation in Hormone-Responsive and Myofibroblast Cell Lines

The selective activation of ERα/β heterodimers by this compound translates into direct antiproliferative effects in specific cell types. In breast and prostate epithelial cells that co-express both ERα and ERβ, this compound has been shown to exert growth-inhibitory effects. nih.gov This effect is dependent on the presence of the heterodimer, as the loss of either ERα or ERβ in these cells abrogates the growth inhibition. nih.gov

Furthermore, this compound has demonstrated antiproliferative activity in myofibroblast cell lines, which are critical in the development of hyperplastic conditions. In a study using WPMY-1 prostate stromal cells, a model for myofibroblasts, this compound inhibited cell proliferation induced by Transforming Growth Factor-beta (TGF-β). This inhibitory action was correlated with the downregulation of Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell proliferation.

Table 2: Antiproliferative Effects of this compound in Vitro

Intervention in Cell Signaling Cascades (e.g., PI3K/AKT Pathway)

This compound has been identified as a modulator of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that governs cell proliferation and survival. nih.gov In vitro studies utilizing TGF-β-induced prostate stromal cells (WPMY-1) have demonstrated that this compound can effectively inhibit cell hyperproliferation. nih.gov

The mechanism behind this effect involves the direct suppression of the PI3K/AKT pathway. Research findings indicate that this compound potently inhibits the phosphorylation of both PI3K and AKT, key activation steps in the cascade. nih.gov This inhibition of p-PI3K and p-AKT localization and expression within the nucleus of TGF-β-induced WPMY-1 cells correlates with a downregulation of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation. nih.gov These results suggest that this compound's anti-proliferative effects are, at least in part, mediated through its intervention in this specific signaling pathway. nih.gov

Influence on Cellular Migration Dynamics

Scientific literature available through comprehensive searches does not provide specific research findings on the direct influence of this compound on cellular migration dynamics.

Enzymatic Interaction Profiles

α-Glucosidase Inhibition Activity

This compound has demonstrated notable inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. In a comparative study, this compound was evaluated for its ability to inhibit α-glucosidase activity. The research yielded a specific half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a substance required to inhibit a biological process by 50%. nih.gov

The results indicated that this compound possesses moderate to good inhibitory potential against α-glucosidase when compared to the standard inhibitor, acarbose. nih.gov

Table 1: α-Glucosidase Inhibition by this compound

Compound IC₅₀ (µg/mL)
This compound 43.4 ± 0.5

Data sourced from a study on constituents from Pterocarpus erinaceus. nih.gov

Interaction with 5-Lipoxygenase (O-Demethylthis compound)

Comprehensive literature searches did not yield specific studies detailing the interaction between O-demethylthis compound, a metabolite of related isoflavonoids, and the enzyme 5-lipoxygenase.

Antimicrobial and Antifungal Activity Mechanisms

Activity against Methicillin-Resistant Staphylococcus aureus Strains

This compound has been reported to possess antimicrobial activity against strains of Methicillin-Resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings due to its resistance to multiple antibiotics. mdpi.com While the activity has been noted in scientific literature, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) values from primary research studies, were not available in the searched resources. Therefore, a detailed data table on its specific efficacy against various MRSA strains cannot be provided at this time.

Compound Nomenclature

Table 2: List of Compounds Mentioned

Compound Name Type
This compound Deoxybenzoin (B349326)
O-Demethylthis compound Isoflavonoid Metabolite
Acarbose α-Glucosidase Inhibitor

General Antifungal Properties

In vitro investigations have demonstrated that this compound possesses notable antifungal properties against a range of fungal species, particularly those associated with wood decay. Research focused on compounds isolated from the heartwood of Pterocarpus species has identified this compound as a contributor to the natural durability of these woods against fungal degradation.

A significant study evaluating the antifungal efficacy of compounds from Pterocarpus erinaceus identified this compound as an active constituent. This research determined the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of nine wood-rotting fungi. The findings indicated a consistent level of activity across the tested species. researchgate.net

The MIC for this compound was established at 50 μg/mL for all nine fungal strains, showcasing a broad-spectrum fungistatic action at this concentration. The MFC was determined to be 200 μg/mL, indicating the concentration required to achieve a fungicidal effect. researchgate.net

Detailed findings from this research are presented in the table below:

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Fungicidal Concentration (MFC) (μg/mL)
Aspergillus fumigatus50200
Coniophora puteana50200
Fibroporia vaillantii50200
Fomitopsis pinicoca50200
Gloeophyllum sepiarium50200
Phaeolus schweinitzii50200
Rhizopus sp.50200
Serpula lacrymans50200
Sclerotium rolfsii50200

Data sourced from Ekhuemelo, D.O., et al. (2020). researchgate.net

Further research has corroborated the presence of this compound in methanol (B129727) extracts of Papua New Guinea rosewood (Pterocarpus indicus) heartwood, which demonstrated antifungal effects on the mycelial growth of Tryomyces palustris and Coriolus versicolor. In this study, this compound was identified as the active component, constituting 3.0% of the active methanol extract.

Collectively, these in vitro studies underscore the potential of this compound as a natural antifungal agent, particularly against fungi responsible for wood decomposition.

Structure Activity Relationship Sar Studies of Angolensin

Methodological Frameworks for SAR Elucidation in Angolensin Derivatives

The elucidation of structure-activity relationships for this compound and its derivatives employs a variety of experimental and computational methodologies. In vitro assays are fundamental, including binding assays such as Fluorescence Polarization (FP) to quantify the affinity of compounds for target receptors like estrogen receptors (ERs). mdpi.com Cell-based assays, including BRET and reporter assays, are utilized to assess the functional consequences of ligand binding, such as receptor dimerization and transcriptional activity. mdpi.com Proliferation assays are essential for evaluating the impact of this compound derivatives on cell growth, particularly in the context of antiproliferative studies. mdpi.com

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, play a significant role in predicting binding affinities, identifying key molecular interactions, and guiding the design of novel derivatives with improved properties. nih.govwikipedia.orgmdpi.comeco-vector.com These methods can help correlate specific structural motifs with observed biological activities and propose mechanisms of action at a molecular level.

Key Structural Determinants for Estrogen Receptor Binding Affinity and Selectivity

This compound has been identified as a phytoestrogen with the ability to bind to estrogen receptors, specifically ERα and ERβ. mdpi.com Studies utilizing fluorescence polarization competition binding assays have quantified the binding affinity of this compound for recombinant ERα and ERβ. This compound demonstrated binding to both receptor subtypes with micromolar affinities. mdpi.com

CompoundERα Binding (IC₅₀)ERβ Binding (IC₅₀)
This compound2.2 µM4.7 µM

Correlations between this compound's Structural Motifs and Anti-inflammatory Efficacy

Research indicates that this compound possesses anti-inflammatory properties. google.comrospatent.gov.ru In vitro studies using LPS-induced microglial cells have shown that this compound can reduce the release of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in a concentration-dependent manner. rospatent.gov.ru In vivo studies in mice have also demonstrated that this compound can attenuate LPS-induced sickness behaviors and reduce plasma levels of pro-inflammatory cytokines. rospatent.gov.ru

SAR in the Context of Antiproliferative Actions and Signaling Pathway Modulation

This compound has demonstrated antiproliferative effects, which appear to be linked, at least in part, to its interaction with estrogen receptors. mdpi.com The ability of this compound to selectively activate ERα/β heterodimers has been correlated with growth inhibitory effects in breast and prostate cancer cells that co-express both ER isoforms. mdpi.com This suggests a mechanism where this compound, through its specific binding and modulation of ER heterodimers, influences signaling pathways that regulate cell proliferation.

Advanced Analytical Methodologies in Angolensin Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is a fundamental tool in angolensin research, employed at various stages from initial extraction to final purity assessment. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase solubilityofthings.com.

Several chromatographic approaches have been utilized for the isolation and purification of this compound from plant sources. One common strategy involves solvent extraction of plant material, followed by column chromatography using stationary phases like silica (B1680970) gel. Gradient elution with solvent mixtures of varying polarity is typically employed to separate different fractions mdpi.com. For instance, this compound has been isolated from Pterocarpus indicus heartwood by maceration with ethyl acetate (B1210297), followed by silica gel column chromatography using gradients of n-hexane-ethyl acetate and ethyl acetate-methanol mdpi.com. Further purification steps may involve additional column chromatography or techniques like Sephadex LH-20 column chromatography mdpi.com.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of this compound and its related compounds ebm-journal.orgnih.govebm-journal.orgresearchgate.net. Reversed-phase HPLC, often using C18 columns, is commonly applied ebm-journal.orgresearchgate.net. Gradient elution systems with mobile phases consisting of mixtures like acetonitrile (B52724) and water (sometimes with additives like trifluoroacetic acid) are employed to achieve effective separation of this compound from other phenolic compounds and metabolites ebm-journal.orgresearchgate.net. HPLC coupled with diode array detection (DAD) allows for monitoring at specific wavelengths, aiding in the identification and purity assessment based on retention time and UV absorbance profiles ebm-journal.org. Preparative HPLC can also be used for the purification of larger quantities of this compound hilarispublisher.com.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another technique used in the analysis of this compound, particularly for volatile or semi-volatile derivatives ebm-journal.orgfilab.frmeasurlabs.com. While this compound itself might require derivatization to be suitable for GC analysis, its metabolites, such as O-desmethylthis compound, have been analyzed using GC-MS ebm-journal.org. GC-MS separates compounds based on their boiling points and interactions with the stationary phase in a heated column measurlabs.com.

The purity of isolated this compound is typically assessed using chromatographic methods like HPLC, where the presence of a single peak at the expected retention time, along with a clean UV spectrum, indicates high purity.

Table 1 summarizes some chromatographic techniques used in this compound research.

Chromatographic TechniqueApplication in this compound ResearchStationary Phase (Typical)Mobile Phase (Typical)Detection Method (Common)
Silica Gel Column ChromatographyIsolation and fractionation from plant extracts mdpi.comSilica gelHexane, Ethyl Acetate, Methanol (B129727) mdpi.com-
Sephadex LH-20 Column ChromatographyFurther purification of fractions mdpi.comSephadex LH-20Methanol mdpi.com-
High-Performance Liquid Chromatography (HPLC)Separation, purification, purity assessment, quantitative analysis ebm-journal.orgnih.govebm-journal.orgresearchgate.netC18 (Reversed-phase) ebm-journal.orgresearchgate.netAcetonitrile, Water (with additives) ebm-journal.orgresearchgate.netUV-Vis (DAD) ebm-journal.org
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of this compound metabolites ebm-journal.orgCapillary column ebm-journal.orgHelium ebm-journal.orgMass Spectrometry (MS) ebm-journal.org

Spectroscopic Methods for Comprehensive Structural Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable for the comprehensive structural elucidation of this compound, providing detailed information about its functional groups, connectivity, and three-dimensional arrangement chemrxiv.orgwiley.com. Beyond basic identification based on comparison with known standards, advanced spectroscopic methods are used to confirm the assigned structure and investigate any potential structural variations or novel derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of this compound. Both 1D NMR (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, and HMBC) are routinely used kagoshima-u.ac.jpresearchgate.netmdpi.com. ¹H NMR provides information about the types of protons and their chemical environments, while ¹³C NMR reveals the different carbon atoms present in the molecule researchgate.netmdpi.com. 2D NMR experiments provide crucial connectivity information, showing correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC) kagoshima-u.ac.jpresearchgate.netmdpi.com. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the unambiguous assignment of each atom in the this compound molecule and confirmation of its deoxybenzoin (B349326) structure mdpi.com. Comparing experimental NMR data with previously published data is a standard method for confirming the identity of isolated this compound mdpi.com.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits nih.govmdpi.combrill.com. Techniques like Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS), including HR-FAB-MS, have been used in the characterization of this compound researchgate.net. LC-MS and GC-MS coupling are particularly valuable, as they combine the separation power of chromatography with the identification capabilities of MS filab.frmdpi.comnih.gov. Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments mdpi.comnih.gov. This is particularly useful for studying the fragmentation pathways of this compound and its metabolites ebm-journal.orgmdpi.com. High-resolution accurate mass (HRAM) MS systems can determine the elemental composition of the molecular ion, further supporting structural elucidation thermofisher.com.

Infrared (IR) spectroscopy can provide complementary information about the functional groups present in this compound, such as hydroxyl and carbonyl groups researchgate.net. UV-Visible (UV-Vis) spectroscopy is also used, particularly in conjunction with HPLC, to monitor the elution of this compound and obtain its characteristic UV absorption spectrum, which can aid in identification ebm-journal.orgresearchgate.net.

Table 2 presents spectroscopic data types used in this compound structural elucidation.

Spectroscopic TechniqueInformation Provided for this compoundKey Applications
¹H NMRTypes of protons, chemical environments, coupling and connectivity researchgate.netmdpi.comDetermination of proton positions and relationships within the molecule researchgate.netmdpi.com
¹³C NMRTypes of carbon atoms and their environments researchgate.netmdpi.comDetermination of carbon skeleton and functional groups researchgate.netmdpi.com
2D NMR (COSY, HSQC, HMBC)Proton-proton, proton-carbon connectivities kagoshima-u.ac.jpresearchgate.netmdpi.comConfirmation of structural fragments and overall connectivity kagoshima-u.ac.jpresearchgate.netmdpi.com
Mass Spectrometry (MS)Molecular weight, molecular formula, fragmentation pattern nih.govmdpi.combrill.comConfirmation of molecular identity and structural subunits nih.govmdpi.combrill.com
Tandem MS (MS/MS)Fragmentation pathways of ions mdpi.comnih.govDetailed structural information and metabolite analysis ebm-journal.orgmdpi.com
IR SpectroscopyPresence of functional groups (e.g., C=O, O-H) researchgate.netConfirmation of key functional moieties researchgate.net
UV-Vis SpectroscopyCharacteristic electronic transitions ebm-journal.orgresearchgate.netMonitoring during chromatography and identification based on spectral profile ebm-journal.org

Quantitative Analysis and Metabolite Profiling in Biological Matrices

Quantitative analysis of this compound and its metabolites in biological matrices such as plasma, urine, and breast milk is crucial for understanding its pharmacokinetics and biological activity ebm-journal.orgnih.govebm-journal.orgresearchgate.net. Metabolite profiling aims to identify and quantify the various metabolic products of this compound evotec.comnih.govlcms.cz.

HPLC, particularly coupled with sensitive detectors like UV-Vis (DAD), fluorescence, or mass spectrometry, is a primary technique for the quantitative analysis of this compound and its metabolites in biological samples ebm-journal.orgnih.govebm-journal.org. Sample preparation steps, such as solid phase extraction or solvent extraction, are often necessary to isolate and concentrate the analytes from complex biological matrices and remove interfering substances ebm-journal.orgebm-journal.org. Enzymatic or acid hydrolysis may be applied to convert conjugated metabolites back to their aglycone forms for analysis ebm-journal.orgebm-journal.org. Quantitative analysis is typically performed by comparing the peak areas or heights of the analytes in samples to those of external standards or using internal standards to improve accuracy and precision ebm-journal.orglongdom.org.

GC-MS is also employed for the quantitative analysis of this compound metabolites, particularly O-desmethylthis compound, often after derivatization ebm-journal.orgresearchgate.net. Selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for target analytes ebm-journal.org.

LC-MS and LC-MS/MS are powerful techniques for both quantitative analysis and metabolite profiling of this compound in biological matrices nih.govlcms.cznovabioassays.com. LC-MS offers high sensitivity, while LC-MS/MS provides increased selectivity and can help differentiate between isobaric compounds and confirm the identity of metabolites through fragmentation patterns nih.gov. These methods are particularly useful for analyzing complex mixtures of metabolites in biological samples lcms.cznovabioassays.com. Metabolite profiling using LC-MS/MS can involve both targeted approaches, focusing on known metabolites, and untargeted approaches, aiming to identify novel metabolic products evotec.comlcms.cz. Molecular networking, a data visualization approach using MS/MS data, can be applied to explore the metabolic profile and identify related compounds mdpi.com.

Research findings have demonstrated the application of these methods for quantifying this compound and its metabolites in various biological fluids. For example, HPLC methods have been developed and validated for the determination of O-desmethylthis compound in human urine, plasma, and breast milk ebm-journal.orgnih.govebm-journal.orgresearchgate.net. Detection limits for O-desmethylthis compound using HPLC with UV detection have been reported in the picomole range ebm-journal.org. GC-MS methods have also been correlated with immunoassay methods for the quantification of O-desmethylthis compound in plasma and urine, showing high correlation coefficients researchgate.net.

Table 3 illustrates quantitative analysis and metabolite profiling data examples.

AnalyteBiological MatrixAnalytical TechniqueSample Preparation (Example)Detection Limit (Example)Correlation with GC-MS (for O-DMA) researchgate.net
O-Desmethylthis compoundUrineHPLC (UV)Hydrolysis, SPE ebm-journal.orgebm-journal.org1.00 pmol ebm-journal.orgr = 0.976 (overall), 0.631 (low range) researchgate.net
O-Desmethylthis compoundPlasmaHPLC (UV)Hydrolysis, Extraction ebm-journal.orgresearchgate.net-r = 0.985 researchgate.net
This compound MetabolitesBiological FluidsLC-MS/MSExtraction nih.govnih.gov--

These advanced analytical methodologies are fundamental to advancing the understanding of this compound's presence, metabolism, and potential biological roles.

Future Directions and Emerging Research Avenues for Angolensin

Exploration of Unidentified Biological Activities and Underlying Molecular Mechanisms

Despite initial findings, a comprehensive understanding of angolensin's biological activities and the molecular mechanisms underpinning them remains an active area for future research. Studies have indicated potential anti-inflammatory effects, particularly in attenuating LPS-induced sickness behaviors in mice by reducing proinflammatory cytokines like nitric oxide (NO), TNF-α, and IL-6 mdpi.comresearchgate.netnih.gov. This compound has shown comparable results to minocycline (B592863) in reducing these inflammatory mediators in vitro mdpi.comresearchgate.net. Research also suggests potential in treating benign prostatic hyperplasia (BPH) by inhibiting the PI3K/AKT signaling pathway nih.govfrontiersin.org.

Further research is needed to:

Identify additional biological activities beyond those already reported, such as its potential impact on depression and anxiety behaviors, given its effects on sickness behaviors mdpi.com.

Elucidate the precise molecular targets and pathways through which this compound exerts its observed effects, such as its interaction with the renin-angiotensin system (RAS) and estrogen receptors mdpi.comontosight.ai.

Investigate the potential of this compound in various disease models to confirm and expand upon its preliminary therapeutic potential.

Determine how factors like gender might influence the therapeutic efficacy of this compound in future studies mdpi.com.

Table 1 summarizes some reported biological activities of this compound.

Biological ActivitySource Plant SpeciesReference
Anti-inflammatory (in LPS-induced sickness behaviors)Pterocarpus indicus mdpi.comresearchgate.netnih.gov
Inhibition of PI3K/AKT signaling pathway (in BPH)Pterocarpus indicus nih.govfrontiersin.org
Antifungal activityNot specified in available snippets, generally Pterocarpus spp. mdpi.comnih.govresearchgate.net
Antimicrobial activity (MRSA strains)Not specified in available snippets, generally Pterocarpus spp. mdpi.comnih.govresearchgate.net
α-glucosidase inhibition activityNot specified in available snippets, generally Pterocarpus spp. mdpi.comnih.govresearchgate.net
Selective binding affinity to ERα/β heterodimersNot specified in available snippets, generally Pterocarpus spp. mdpi.com
Potential modulation of Renin-Angiotensin System (RAS)Not specified in available snippets ontosight.ai

Development of Novel Synthetic Strategies for Enhanced Analog Libraries

Developing efficient synthetic strategies for this compound and its analogs is crucial for further research and potential therapeutic development. While this compound is a natural product isolated from plant sources, chemical synthesis allows for the production of larger quantities, structural modifications, and the creation of analog libraries with potentially enhanced or altered biological activities cenmed.comgoogle.com.

Future directions in this area include:

Developing more efficient and cost-effective synthetic routes for this compound.

Designing and synthesizing novel this compound analogs with modified structures to explore structure-activity relationships (SAR).

Utilizing advanced synthetic techniques, potentially including those for creating isotopically labeled analogs for metabolic studies and analysis google.com.

Exploring transition-metal-catalyzed reactions and other novel methodologies for the synthesis of this compound-like structures researchgate.netnih.gov.

Application of Computational Chemistry and Chemoinformatics (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational chemistry and chemoinformatics approaches are powerful tools that can significantly accelerate this compound research. Techniques such as molecular docking and Quantitative Structure-Activity Relationships (QSAR) can provide valuable insights into its interactions with biological targets and predict the activity of potential analogs nih.govnih.govmdpi.commdpi.combiointerfaceresearch.com.

Future applications include:

Using molecular docking to predict the binding affinities and modes of interaction of this compound and its analogs with identified or potential biological targets, such as components of the RAS or estrogen receptors mdpi.comontosight.ainih.govmdpi.com.

Developing QSAR models based on the chemical structures and biological activities of this compound and its analogs to identify key molecular descriptors influencing activity and guide the design of more potent compounds nih.govnih.govmdpi.commdpi.combiointerfaceresearch.com.

Employing in silico approaches, such as network analysis, to further investigate the potential mechanisms of action and identify relevant signaling pathways, as demonstrated in the study on BPH nih.govfrontiersin.org.

Utilizing computational methods for virtual screening of compound databases to identify potential new scaffolds with similar activity profiles to this compound.

Role in Standardizing Botanical Extracts for Phytochemical Consistency

This compound, as a key phytochemical found in Pterocarpus species, can play a crucial role in the standardization of botanical extracts derived from these plants nih.govfrontiersin.org. Botanical extracts are complex mixtures, and their phytochemical composition can vary depending on factors such as plant origin, extraction methods, and processing nutraceuticalsworld.comresearchgate.netmdpi.com.

Future research should focus on:

Establishing standardized analytical methods for the accurate quantification of this compound in botanical extracts from Pterocarpus and Pericopsis species.

Using this compound as a marker compound to ensure the quality and consistency of these botanical extracts for research and potential commercial applications nih.govfrontiersin.org.

Developing reference standards for this compound to facilitate its analysis and quality control in botanical products.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming Angolensin's structural identity and purity?

this compound (C₁₅H₁₀O₆) requires rigorous structural validation using nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) with C18 columns (mobile phase: methanol/water gradients) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must detail solvent systems, detection wavelengths (e.g., 280 nm for UV absorption), and purity thresholds (>95%) .

Q. Which in vitro assays effectively quantify this compound's binding affinity to estrogen receptor (ER) subtypes?

Competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) and ERα/ERβ-transfected cell lines are standard. Dose-response curves (0.1–100 μM) should be generated to calculate IC₅₀ values, with normalization to receptor density. For functional activity, luciferase reporter assays in ER-positive cells (e.g., MCF-7) measure transcriptional activation .

Q. How can researchers isolate this compound from complex biological matrices like plant extracts?

Solid-phase extraction (SPE) with reverse-phase cartridges followed by preparative HPLC (gradient elution: acetonitrile/0.1% formic acid) effectively separates this compound from co-occurring isoflavones. Validation via tandem MS ensures specificity .

Advanced Research Questions

Q. How to design experiments assessing this compound's selectivity for ERα homodimers versus ERα/ERβ heterodimers?

Co-immunoprecipitation (Co-IP) in cells co-expressing FLAG-tagged ERα and HA-tagged ERβ identifies dimer formation. Competitive binding assays with heterodimer-specific inhibitors (e.g., PHTPP) and fluorescence resonance energy transfer (FRET) quantify preferential binding. Data should be analyzed using nonlinear regression to compare dissociation constants (Kd) .

Q. What methodologies resolve contradictions in reported IC₅₀ values across studies?

Variability arises from differences in cell lines (e.g., HEK293 vs. MCF-7), assay duration, and endogenous ER levels. Normalize IC₅₀ to receptor expression (via Western blot) and use standardized protocols (e.g., 24-hour incubation, serum-free media). Meta-analysis of published data with subgroup stratification by experimental conditions is recommended .

Q. How can computational models predict this compound's off-target interactions with non-estrogen nuclear receptors?

Molecular docking simulations (e.g., AutoDock Vina) against crystallographic structures of receptors (e.g., PPARγ, AR) identify potential binding pockets. Follow-up validation via thermal shift assays quantifies receptor stabilization .

Q. What protocols optimize this compound's stability in cell culture studies?

Pre-incubate this compound in media at 37°C for 24 hours, and quantify degradation via LC-MS/MS. Include antioxidants (e.g., 0.01% ascorbic acid) and adjust pH to 7.4 to enhance stability. Time-course experiments determine optimal treatment durations .

Q. How to validate this compound's intracellular bioavailability in hepatic models?

HepG2 cells incubated with this compound (1–50 μM) for 6–24 hours, followed by LC-MS/MS quantification of intracellular concentrations. Parallel metabolite profiling identifies glucuronidation/sulfation products .

Q. What integrative approaches link this compound's receptor binding to transcriptomic effects?

RNA sequencing of ER-positive cells post-treatment (24 hours) identifies differentially expressed genes. Pathway enrichment analysis (e.g., KEGG, GO) correlates transcriptional changes with ER activation. Validate key targets via qPCR and siRNA knockdown .

Q. Which statistical models analyze time-dependent ER activation kinetics?

Use a four-parameter logistic model for sigmoidal dose-response curves and time-course ANOVA with post-hoc Tukey tests. For non-linear kinetics, mixed-effects models account for inter-experiment variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.